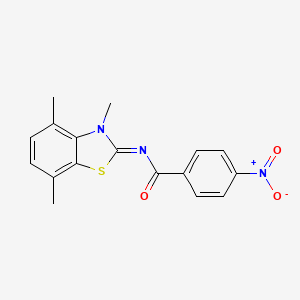
4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (N-TMB) is a compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39. It is a potent antibacterial agent with a unique structure and promising biological activity. The compound contains a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been extensively studied for their potential antitumor properties. For instance, benzothiazole derivatives, including similar compounds, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005). Similarly, derivatives have demonstrated potent in vitro and in vivo inhibitory effects on tumor growth, underscoring their significance in cancer research.
Antimicrobial and Anticancer Potential
These compounds have also been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For example, thiazolidin-4-one derivatives have shown significant activity against various microbial agents and cancer cells, highlighting their dual functionality (Deep et al., 2016). This dual potential makes them a valuable asset in the development of new therapeutic agents.
Environmental Transformations
Research has also delved into the environmental transformations of similar compounds. For instance, studies on the antibiotic sulfonamide drug sulfamethoxazole (SMX) have shown that it can undergo abiotic transformations under certain conditions, forming derivatives like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide (4-nitro-SMX) (Nödler et al., 2012). These findings are crucial for understanding the environmental impact and behavior of these compounds.
Antiprotozoal and Antimicrobial Properties
The derivatives of this compound have been shown to possess significant antiprotozoal and antimicrobial properties. Studies have evaluated their activity against various protozoan parasites and microbes, suggesting their potential as antiprotozoal and antimicrobial agents (Valladares-Méndez et al., 2014).
Metal Complex Formation and Antimicrobial Screening
These compounds have been used to synthesize metal complexes, which were then tested for their antimicrobial properties. For instance, the synthesis of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes demonstrated varying degrees of antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Obasi et al., 2014).
Potential as Hypoxia Markers in Tumors
Moreover, derivatives of this compound have been explored as potential hypoxia markers in tumors. Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their ability to accumulate in hypoxic tumor cells, offering insights into tumor behavior and potential treatment strategies (Li et al., 2005).
Eigenschaften
IUPAC Name |
4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDLUGWMFLVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
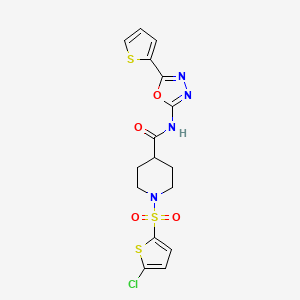
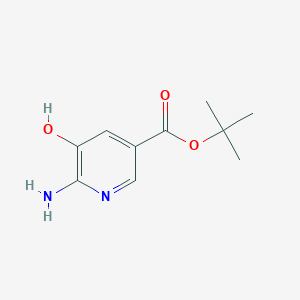
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

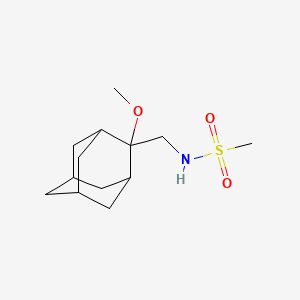
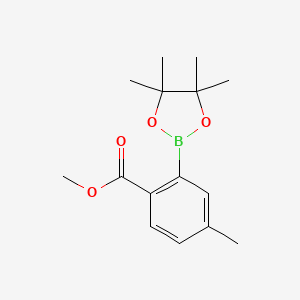
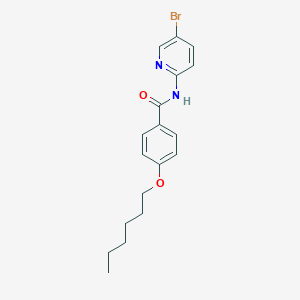
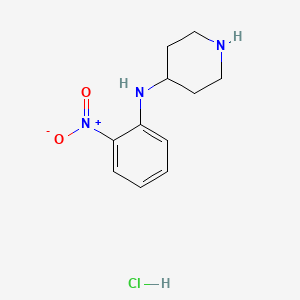
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)